molecular formula C11H20N2O8 B10862030 9-Amino-NeuAc

9-Amino-NeuAc

Cat. No.: B10862030
M. Wt: 308.29 g/mol
InChI Key: PSFLJKJWZHEYMD-PFQGKNLYSA-N
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Description

9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, a well-known member of the sialic acid family. Sialic acids are nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the modification of N-acetylneuraminic acid. One common method is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase. These enzymes facilitate the conversion of N-acetyl-glucosamine and pyruvate into N-acetylneuraminic acid, which can then be further modified to introduce the amino group at the 9-position .

Industrial Production Methods

Industrial production of 9-Amino-N-acetylneuraminic acid often relies on large-scale enzymatic synthesis due to its efficiency and specificity. The process involves optimizing reaction conditions such as enzyme concentration, temperature, and substrate availability to maximize yield. Additionally, advancements in enzyme engineering and process optimization have further improved the efficiency of this method .

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

9-Amino-N-acetylneuraminic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its incorporation into glycoproteins and glycolipids, where it can influence cellular recognition and signaling pathways. The amino group at the 9-position allows for specific interactions with enzymes and receptors, thereby modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-N-acetylneuraminic acid is unique due to the presence of the amino group at the 9-position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and applications that are not possible with other sialic acid derivatives .

Properties

Molecular Formula

C11H20N2O8

Molecular Weight

308.29 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1

InChI Key

PSFLJKJWZHEYMD-PFQGKNLYSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O

Origin of Product

United States

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